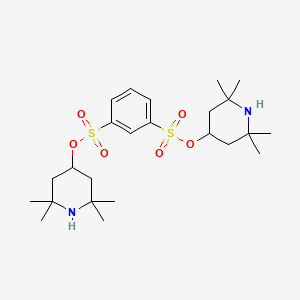
Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,3-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,3-disulfonate is a chemical compound known for its unique structural properties and applications in various fields. This compound is characterized by the presence of two 2,2,6,6-tetramethylpiperidin-4-yl groups attached to a benzene-1,3-disulfonate core. It is often used in the synthesis of polymers and as a stabilizer in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,3-disulfonate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with benzene-1,3-disulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various sulfonate and amine derivatives, which can be further utilized in different chemical processes and applications .
Scientific Research Applications
Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,3-disulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in the synthesis of polymers and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used as a UV stabilizer in plastics and as an additive in coatings and adhesives.
Mechanism of Action
The mechanism of action of Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,3-disulfonate involves its ability to stabilize free radicals and prevent oxidative degradation. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity and stability. The pathways involved include the inhibition of oxidative stress and the stabilization of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Known for its use as a UV stabilizer in plastics.
N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide: Used to improve the melt stability of nylon.
Uniqueness
Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,3-disulfonate is unique due to its dual functionality as both a stabilizer and a reagent in various chemical processes. Its ability to undergo multiple types of reactions and its wide range of applications make it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
62782-04-1 |
|---|---|
Molecular Formula |
C24H40N2O6S2 |
Molecular Weight |
516.7 g/mol |
IUPAC Name |
bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,3-disulfonate |
InChI |
InChI=1S/C24H40N2O6S2/c1-21(2)13-17(14-22(3,4)25-21)31-33(27,28)19-10-9-11-20(12-19)34(29,30)32-18-15-23(5,6)26-24(7,8)16-18/h9-12,17-18,25-26H,13-16H2,1-8H3 |
InChI Key |
POBLEHWIWNSUCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OS(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)OC3CC(NC(C3)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















